2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
Description
BenchChem offers high-quality 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2S/c1-4-31-23-22(17(3)29-31)28-25(30(24(23)33)14-19-7-5-16(2)6-8-19)34-15-21(32)27-13-18-9-11-20(26)12-10-18/h5-12H,4,13-15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVFYZGFQPZFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide (CAS Number: 1358281-90-9) is a complex organic molecule belonging to the pyrazolopyrimidine class. This compound exhibits significant biological activity, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 479.6 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H26FN5O2S |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 1358281-90-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives, including the compound . These compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of apoptosis.
-
Mechanism of Action :
- Kinase Inhibition : Many pyrazolopyrimidine derivatives act as inhibitors of key kinases involved in cancer progression. For example, compounds similar to this one have shown activity against Aurora-A kinase and other targets critical for tumor growth .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases (e.g., SubG1/G1), which is crucial for preventing cancer cell division .
- In Vitro Studies :
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolopyrimidine derivatives have been explored for their anti-inflammatory effects. These compounds can inhibit the expression of inflammatory markers such as iNOS and COX-2 in various cellular models.
- Research Findings :
Case Study 1: Anticancer Activity
A recent study evaluated the compound's efficacy against several human cancer cell lines, including HCT116 and MCF7. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations below 1 µM.
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation, the compound was tested on RAW264.7 cells to assess its impact on inflammatory pathways. The results demonstrated reduced levels of TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
